(2,2-Dimethylpropyl)cyclobutane
Description
Structural Classification and Nomenclature of Substituted Cyclobutanes
(2,2-Dimethylpropyl)cyclobutane is classified as a monosubstituted cycloalkane. The nomenclature follows IUPAC guidelines, where the cycloalkane is typically considered the parent chain if it has more or an equal number of carbons as the substituent alkyl chain. vanderbilt.edu In this case, the cyclobutane (B1203170) ring has four carbon atoms, and the substituent, a 2,2-dimethylpropyl group (also known as a neopentyl group), has five carbon atoms. However, due to the complexity and significant structural nature of the cyclic moiety, it is often named with cyclobutane as the parent. The IUPAC name is this compound. nih.gov
The structure consists of a cyclobutane ring, which is a four-membered carbon ring, and a neopentyl group attached to one of the ring carbons. The neopentyl group is characterized by a quaternary carbon atom bonded to three methyl groups and a methylene (B1212753) group, which in turn connects to the cyclobutane ring.
Table 1: IUPAC Nomenclature Details
| Component | Name |
| Parent Ring | Cyclobutane |
| Substituent | 2,2-Dimethylpropyl (Neopentyl) |
| Full IUPAC Name | This compound |
| CAS Number | 67570-37-0 nih.gov |
| Molecular Formula | C₉H₁₈ nih.gov |
| Molecular Weight | 126.24 g/mol nih.gov |
Conformational Analysis of the Cyclobutane Ring System
The conformation of cyclobutane and its derivatives is a balance between angle strain and torsional strain. libretexts.org Unlike the planar depiction often used in 2D drawings, the cyclobutane ring is not flat. maricopa.edu
A planar cyclobutane would have significant torsional strain due to the eclipsing of all eight hydrogen atoms. libretexts.org To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. libretexts.orglibretexts.org In this non-planar arrangement, one carbon atom is bent out of the plane formed by the other three, with a dihedral angle of about 25-35 degrees. libretexts.orgdalalinstitute.com This puckering reduces the eclipsing interactions between adjacent C-H bonds, thereby decreasing torsional strain. libretexts.orgic.ac.uk However, this relief comes at the cost of a slight increase in angle strain. libretexts.org The energy barrier for the interconversion between equivalent puckered conformations is low, allowing for rapid "ring flipping" at room temperature. slideshare.net
Table 2: Strain Energy Comparison of Small Cycloalkanes
| Cycloalkane | Ring Strain (kcal/mol) | C-C-C Bond Angles |
| Cyclopropane (B1198618) | 27.6 masterorganicchemistry.com | 60° libretexts.org |
| Cyclobutane | 26.3 masterorganicchemistry.com | ~88° (puckered) libretexts.org |
| Cyclopentane | 6.2 fiveable.me | ~105° (envelope) |
The presence of a bulky substituent like the 2,2-dimethylpropyl (neopentyl) group introduces steric interactions that can influence the conformational preference of the cyclobutane ring. The substituent can occupy either an axial or an equatorial position in the puckered conformation. acs.org
In the case of monosubstituted cyclohexanes, a bulky group strongly prefers the equatorial position to avoid 1,3-diaxial interactions. msu.edu While the steric environment in a puckered cyclobutane is less defined than in a cyclohexane (B81311) chair, similar principles apply. An axial substituent on a cyclobutane ring will experience steric hindrance from the axial hydrogen on the carbon at the 3-position (a 1,3-diaxial-like interaction).
The neopentyl group is particularly bulky due to the quaternary carbon with three methyl groups. When attached to the cyclobutane ring, this group will preferentially occupy the equatorial position to minimize steric strain. This preference can influence the puckering of the ring itself. Computational studies on substituted cyclobutanes have shown that the substituent can modulate the ring-puckering potential. acs.org The large steric demand of the neopentyl group would be expected to create a more pronounced energy difference between the conformer with the equatorial substituent and the one with the axial substituent, strongly favoring the former.
Structure
2D Structure
3D Structure
Properties
CAS No. |
67570-37-0 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
2,2-dimethylpropylcyclobutane |
InChI |
InChI=1S/C9H18/c1-9(2,3)7-8-5-4-6-8/h8H,4-7H2,1-3H3 |
InChI Key |
AUFRVMKIIXYWPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1CCC1 |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 2,2 Dimethylpropyl Cyclobutane and Its Analogues
Cycloaddition Reactions in Cyclobutane (B1203170) Ring Formation
Cycloaddition reactions are a cornerstone of modern organic synthesis, providing an efficient means to construct cyclic systems with a high degree of stereochemical control. Among these, the [2+2] cycloaddition is particularly suited for the synthesis of cyclobutane derivatives. This reaction involves the combination of two two-electron components, typically two alkene units, to form a four-membered ring.
The feasibility and outcome of [2+2] cycloaddition reactions are heavily dependent on the reaction conditions, with photochemical and transition-metal-catalyzed methods being the most prevalent and effective. These strategies offer distinct advantages in terms of substrate scope, regioselectivity, and stereoselectivity.
Photochemical [2+2] cycloaddition is a classic and widely employed method for the synthesis of cyclobutane rings. acs.orgresearchgate.net This reaction relies on the excitation of an alkene to a higher energy electronic state upon absorption of light, which then reacts with a ground-state alkene to form the cyclobutane product. acs.org The reaction can be initiated through direct irradiation of one of the alkene partners or through the use of a photosensitizer.
[2+2] Cycloaddition Strategies
Photochemical [2+2] Cycloadditions for Cyclobutane Synthesis
Direct Excitation and Sensitization Approaches
In the direct excitation approach, one of the alkene substrates is directly irradiated with ultraviolet (UV) light to promote it to an excited singlet or triplet state. This excited molecule then undergoes cycloaddition with a ground-state alkene. For the synthesis of (2,2-Dimethylpropyl)cyclobutane, a potential strategy would involve the photochemical cycloaddition of cyclobutene with 3,3-dimethyl-1-butene.
Alternatively, sensitization is a powerful technique where a sensitizer molecule absorbs the light and then transfers the energy to one of the alkene reactants, promoting it to its triplet state. This triplet-state alkene can then react with the second alkene. This method is often advantageous as it can prevent unwanted side reactions that may occur from the excited singlet state.
| Reactant 1 | Reactant 2 | Condition | Product | Notes |
| Cyclobutene | 3,3-Dimethyl-1-butene | UV light (direct excitation) | This compound | Potential for regioisomers |
| Cyclobutene | 3,3-Dimethyl-1-butene | UV light, Acetophenone (sensitizer) | This compound | Triplet-state mechanism may improve selectivity |
Visible Light Photocatalysis in Cyclobutane Formation
In recent years, visible-light photocatalysis has emerged as a milder and more sustainable alternative to UV-light-induced reactions. organic-chemistry.org This approach utilizes a photocatalyst, often a ruthenium or iridium complex, that can be excited by visible light. organic-chemistry.org The excited photocatalyst can then engage in an energy transfer or electron transfer process with the alkene substrates to initiate the [2+2] cycloaddition. This method often provides excellent diastereoselectivity. organic-chemistry.org
For the synthesis of this compound, a visible-light-mediated approach could involve the use of a suitable photocatalyst to promote the cycloaddition of cyclobutene and 3,3-dimethyl-1-butene under milder conditions, potentially leading to improved yields and selectivities. The reaction is promoted by any visible light source. organic-chemistry.org
| Catalyst | Reactants | Light Source | Product | Key Advantage |
| Ru(bpy)₃Cl₂ | Cyclobutene, 3,3-Dimethyl-1-butene | Blue LED | This compound | Milder reaction conditions, high diastereoselectivity |
| Ir(ppy)₃ | Cyclobutene, 3,3-Dimethyl-1-butene | Visible Light | This compound | Efficient energy transfer for cycloaddition |
Transition-metal catalysis offers a powerful alternative to photochemical methods for effecting [2+2] cycloaddition reactions. researchgate.net These reactions often proceed under thermal conditions and can provide access to cyclobutane products with high levels of chemo-, regio-, and stereoselectivity. nih.gov
Transition-Metal Catalyzed [2+2] Cycloadditions
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are particularly versatile in promoting the formation of carbon-carbon bonds. While direct [2+2] cycloadditions catalyzed by palladium are known, a more common strategy involves palladium-catalyzed cross-coupling reactions of suitable precursors to form the cyclobutane ring. For instance, the coupling of a 1,4-dihaloalkane with a di-Grignard reagent or the intramolecular coupling of a diene can be facilitated by a palladium catalyst.
A hypothetical palladium-catalyzed approach to an analogue of this compound could involve the reaction of a cyclobutanone-derived N-sulfonylhydrazone with an appropriate organohalide. organic-chemistry.org Such reactions proceed through the formation of a palladium carbene, followed by migratory insertion and subsequent steps to yield the cyclobutane product. organic-chemistry.org Optimization studies have shown that catalysts like Pd₂(dba)₃ with a suitable phosphine ligand are effective for these transformations. organic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst System | Product Analogue | Reaction Type |
| Cyclobutanone (B123998) N-sulfonylhydrazone | 1-Bromo-2,2-dimethylpropane | Pd₂(dba)₃ / PPh₃ | 1-(2,2-Dimethylpropyl)cyclobutene | Carbene Coupling |
| 1,4-Dibromobutane | (2,2-Dimethylpropyl)magnesium bromide | Pd(PPh₃)₄ | This compound | Cross-Coupling |
Copper Hydride-Catalyzed Hydroalkylation
Copper hydride-catalyzed hydroalkylation has emerged as a powerful tool for the construction of carbon-carbon bonds. This methodology is particularly relevant for the synthesis of cyclobutane rings through intramolecular reactions. The process typically involves the hydrocupration of an alkene followed by an intramolecular alkylation. nih.govacs.org
An enantioselective, intramolecular hydroalkylation of halide-tethered styrenes has been successfully achieved using a copper hydride-catalyzed process. This approach has enabled the synthesis of enantioenriched cyclobutanes, among other carbo- and heterocycles. nih.govacs.org The catalytic cycle is proposed to involve the formation of a copper hydride species which then participates in the hydroalkylation. acs.org For the synthesis of a this compound derivative via this method, a substrate containing a suitably positioned alkene and a neopentyl halide tether would be required. The bulky nature of the neopentyl group could influence the stereochemical outcome of the cyclization.
Key features of this methodology include:
Catalyst: A copper(I) source with a suitable ligand, such as DTBM-SEGPHOS, is often employed. acs.org
Hydride Source: A silane, such as (MeO)₂MeSiH, is commonly used to generate the active copper hydride catalyst. acs.org
Stereocontrol: The use of chiral ligands allows for the enantioselective synthesis of cyclobutane products. nih.govacs.org
Michael-Induced Ring Closure (MIRC) for Functionalized Cyclobutanes
The Michael-Induced Ring Closure (MIRC) reaction is a versatile method for the formation of cyclic compounds. While extensively used for the synthesis of cyclopropanes, its application to the formation of cyclobutane rings is also a viable strategy. nih.govrsc.org This tandem reaction involves a Michael addition of a nucleophile to an α,β-unsaturated compound, followed by an intramolecular nucleophilic substitution to close the ring.
For the synthesis of a functionalized this compound, a potential MIRC strategy could involve the reaction of a Michael acceptor with a nucleophile that also contains a leaving group, or vice versa, with one of the components bearing the 2,2-dimethylpropyl group. The diastereoselectivity of the ring closure is a critical aspect of this methodology.
Alkylation and Nucleophilic Substitution Routes to this compound Derivatives
Strategies for Attaching the 2,2-Dimethylpropyl Group to Cyclobutane Scaffolds
The direct attachment of a 2,2-dimethylpropyl group to a pre-existing cyclobutane scaffold can be achieved through alkylation or nucleophilic substitution reactions. These methods are fundamental in organic synthesis but can be challenging when dealing with sterically hindered groups like the neopentyl moiety.
One common approach involves the reaction of a cyclobutyl organometallic reagent (e.g., a Grignard or organolithium reagent) with a neopentyl halide. The success of this reaction is highly dependent on minimizing steric hindrance around the reaction centers.
Alternatively, a cyclobutyl halide or sulfonate can be reacted with a neopentyl-containing nucleophile, such as a neopentyl organocuprate. The use of organocuprates can be advantageous in minimizing side reactions often observed with more reactive organolithium or Grignard reagents.
Precursor Design and Utility in Synthetic Pathways (e.g., Phosphonothiolate Intermediates)
The design of suitable precursors is crucial for the successful synthesis of this compound derivatives. Functionalized cyclobutanes, such as those containing carbonyl or hydroxyl groups, can serve as versatile intermediates for the introduction of the neopentyl group.
Optimization of Reaction Conditions and Yield for this compound Synthesis
Advanced Techniques for Monitoring Reaction Progress and Byproduct Identification
The development and application of in-situ and online analytical methods have become indispensable for gaining a comprehensive understanding of the synthetic pathways leading to this compound. These techniques allow for the continuous or frequent analysis of the reaction mixture without the need for manual sampling, providing a dynamic profile of reactant consumption, product formation, and the emergence of any impurities.
Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy , are at the forefront of real-time reaction monitoring. In-situ NMR, for instance, offers detailed structural information, enabling the tracking of key species directly within the reaction vessel. This can be particularly valuable in identifying fleeting intermediates that may play a crucial role in the reaction mechanism but are undetectable by conventional offline analysis. For the synthesis of cyclobutane derivatives, online NMR has been successfully employed to monitor the progress of reactions, including those involving Grignard reagents, which are a potential route to this compound.
Similarly, in-situ FTIR spectroscopy provides real-time information about the changes in functional groups within the reacting system. This technique is especially powerful for monitoring the progress of reactions like [2+2] cycloadditions, a common method for synthesizing cyclobutane rings. By tracking the disappearance of reactant-specific infrared bands and the appearance of product-specific bands, chemists can precisely determine reaction kinetics and endpoints.
Chromatographic techniques, particularly when coupled with mass spectrometry, offer another powerful avenue for monitoring and byproduct identification. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) can be configured for online or at-line analysis, providing separation and identification of various components in the reaction mixture. This is crucial for identifying and quantifying byproducts, which can provide valuable insights into competing reaction pathways and help in optimizing reaction conditions to favor the desired product.
The integration of these advanced monitoring techniques aligns with the principles of Process Analytical Technology (PAT) , a framework that aims to design, analyze, and control manufacturing processes through timely measurements of critical quality and performance attributes. By implementing PAT, the synthesis of this compound can be transformed from a batch-wise process with post-synthesis quality control to a more dynamic and controlled operation with built-in quality assurance.
Interactive Data Table: Illustrative Reaction Monitoring Data for a Hypothetical Synthesis of this compound
Below is a hypothetical data table illustrating the type of information that can be obtained through advanced reaction monitoring. This data represents the formation of the target compound and the identification of a potential byproduct over time using a combination of in-situ spectroscopy and online chromatography.
| Time (minutes) | This compound Concentration (%) | Byproduct A Concentration (%) | Reactant X Conversion (%) |
| 0 | 0 | 0 | 0 |
| 10 | 15 | 1.2 | 20 |
| 20 | 35 | 2.5 | 45 |
| 30 | 60 | 4.1 | 70 |
| 40 | 80 | 5.3 | 90 |
| 50 | 92 | 5.8 | 98 |
| 60 | 95 | 6.0 | >99 |
This table is for illustrative purposes and does not represent actual experimental data.
Detailed Research Findings:
While specific research focusing exclusively on the advanced monitoring of this compound synthesis is not extensively published, the principles and techniques are well-established in the broader context of organic synthesis and process chemistry. Studies on the synthesis of other sterically hindered cyclobutanes and the real-time monitoring of analogous reactions, such as Grignard additions to cyclobutanones or photochemical [2+2] cycloadditions, provide a strong foundation.
For example, research in the field of flow chemistry has demonstrated the successful application of in-line FTIR and NMR for monitoring Grignard reactions, offering precise control over these often highly exothermic and sensitive transformations. These studies highlight the ability to rapidly identify reaction initiation, monitor the consumption of starting materials, and detect the formation of products and byproducts in real-time.
Furthermore, investigations into the mechanisms of [2+2] cycloaddition reactions have benefited immensely from in-situ spectroscopic techniques. These methods have been instrumental in elucidating the stereochemical and regiochemical outcomes of these reactions, which is critical for the synthesis of specifically substituted cyclobutanes. The identification of transient species through these advanced monitoring techniques has led to a deeper understanding of the underlying reaction pathways.
The application of these advanced monitoring strategies to the synthesis of this compound holds the promise of significant improvements in yield, purity, and process safety. By providing a continuous stream of data on the reaction's progress, chemists can make informed decisions in real-time to adjust parameters and steer the reaction towards the desired outcome, ultimately leading to more efficient and reliable synthetic processes.
Iii. Chemical Reactivity and Mechanistic Organic Chemistry of 2,2 Dimethylpropyl Cyclobutane
General Reaction Classes and Transformations
The oxidation of cyclobutane (B1203170) derivatives, including (2,2-dimethylpropyl)cyclobutane, can lead to the formation of cyclobutanones. While specific studies on the direct oxidation of this compound are not prevalent, general methods for the oxidation of cyclobutanes to cyclobutanones are well-established. These methods often involve the use of oxidizing agents like chromic acid. orgsyn.org The oxidation of the corresponding alcohol, (2,2-dimethylpropyl)cyclobutanol, would be a more direct route to (2,2-dimethylpropyl)cyclobutanone. The presence of oxalic acid during chromic acid oxidation can suppress the formation of byproducts by promoting a three-electron oxidation-reduction mechanism where chromium(VI) is reduced directly to chromium(III). orgsyn.org
The general reaction for the oxidation of a substituted cyclobutanol (B46151) to a cyclobutanone (B123998) is as follows:
Where 'R' represents the (2,2-dimethylpropyl) group and '[O]' is a suitable oxidizing agent.
The reduction of substituted cyclobutanones is a key reaction for restoring the cyclobutane ring and is significant in stereoselective synthesis. vub.ac.be The reduction of a cyclobutanone, such as (2,2-dimethylpropyl)cyclobutanone, with hydride reagents typically yields the corresponding cyclobutanol. Experimental studies on 3-substituted cyclobutanones have shown that these reductions are highly selective for the formation of the cis-alcohol, often with yields greater than 90%. vub.ac.beacs.org This selectivity can be further improved by adjusting reaction conditions, such as lowering the temperature or using a less polar solvent. vub.ac.be
The stereoselectivity of these reductions is influenced by factors like torsional strain, which favors the anti-facial approach of the hydride, consistent with the Felkin-Anh model. vub.ac.be
| Parameter | Effect on Reduction of Substituted Cyclobutanones |
| Hydride Reagent Size | High selectivity for cis-alcohol regardless of size. vub.ac.be |
| Temperature | Lowering the temperature enhances cis-selectivity. vub.ac.be |
| Solvent Polarity | Decreasing solvent polarity enhances cis-selectivity. vub.ac.be |
Halogenation of cycloalkanes like cyclobutane can occur via a free-radical substitution mechanism, typically initiated by UV light. libretexts.orglibretexts.org In this process, a hydrogen atom on the cyclobutane ring is replaced by a halogen atom. For this compound, this would result in a mixture of halogenated products. The reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps. libretexts.org
For example, the chlorination of an alkane involves the following general steps:
Initiation: Cl₂ → 2Cl• (under UV light)
Propagation:
RH + Cl• → R• + HCl
R• + Cl₂ → RCl + Cl•
Termination: Combination of radicals.
In the case of larger alkanes, isomeric products can be formed. libretexts.org The reaction of cyclopropane (B1198618), a smaller cycloalkane, with halogens can also lead to ring-opening addition reactions even in the dark, a consequence of its significant ring strain. libretexts.orgpharmaguideline.com While cyclobutane is more stable than cyclopropane, the possibility of addition reactions under certain conditions cannot be entirely ruled out.
Ring-Opening Reactions and Thermally Induced Transformations
The strain energy of the cyclobutane ring is a significant driving force for ring-opening reactions, leading to the formation of more stable acyclic compounds. rsc.orgbohrium.com
Cycloalkanes can undergo hydrogenation with the aid of catalysts like nickel or platinum to form saturated hydrocarbons. pharmaguideline.com This process involves the cleavage of a carbon-carbon bond in the ring. The ease of hydrogenation generally decreases as the ring size increases, making cyclobutane more susceptible to this reaction than larger cycloalkanes. pharmaguideline.com An electrochemical, acid-free protocol for the hydrogenation of strained rings at room temperature and atmospheric pressure has also been developed, initiated by the reduction of a carbonyl group. chemrxiv.org
Ring-opening of cyclobutanes can be achieved through various catalytic and non-catalytic methods.
Catalytic Ring-Opening: Transition metals are often employed to catalyze the ring-opening of cyclobutane derivatives. For instance, Lewis acid-catalyzed reactions of cyclobutanones can lead to the formation of bridged-ring systems. nih.gov Silver catalysts have been used for the polar strain-release ring-opening of bicyclo[1.1.0]butanes to form 1,3-difunctionalized cyclobutanes. researchgate.net Furthermore, photoredox catalysis can induce the ring-opening of cyclobutanes. rsc.org
Thermally Induced Ring-Opening: Thermal conditions can also promote ring-opening reactions. For example, substituted bicyclo[4.2.0]oct-7-ene derivatives undergo facile electrocyclic ring opening upon thermolysis. researchgate.net The Wolff rearrangement, which can be induced thermally, can lead to ring contraction of cyclic α-diazo ketones, a process used to synthesize strained ring systems. wikipedia.org
Detailed Mechanistic Investigations of Cyclobutane Formation and Reactivity
Detailed mechanistic studies on this compound itself are not abundant in the scientific literature. However, by examining research on the thermal decomposition of neopentylcyclobutane and the broader reactivity of the cyclobutane ring system, we can infer key mechanistic aspects.
The formation of the this compound skeleton can be achieved through various synthetic methods common for the synthesis of cyclobutanes, such as [2+2] cycloaddition reactions. nih.govnsf.govnih.gov However, the more extensively studied aspect of its reactivity involves the cleavage of its carbon-carbon bonds, primarily through thermal decomposition (pyrolysis).
The thermal decomposition of alkylcyclobutanes, including neopentylcyclobutane, proceeds through a unimolecular process involving the cleavage of the cyclobutane ring. acs.orgacs.orgacs.orgdntb.gov.ua This process is driven by the release of the significant ring strain inherent in the four-membered ring. The generally accepted mechanism involves a biradical intermediate.
Thermal Decomposition of Alkylcyclobutanes:
The pyrolysis of cyclobutanes typically yields two molecules of ethylene (B1197577) or substituted alkenes. In the case of a substituted cyclobutane like this compound, the decomposition can follow different pathways, leading to a mixture of products. The primary step is the homolytic cleavage of one of the C-C bonds in the ring to form a 1,4-biradical.
Step 1: Ring Cleavage to form a Biradical Intermediate The high temperature provides the necessary energy to overcome the activation barrier for the C-C bond breaking within the cyclobutane ring, leading to a tetramethylene biradical.
Step 2: Fragmentation of the Biradical This biradical is highly unstable and rapidly undergoes further reactions. The most common pathway is fragmentation through the cleavage of a second C-C bond to yield two stable alkene molecules. For an unsubstituted cyclobutane, this exclusively yields two molecules of ethene. For substituted cyclobutanes, the regiochemistry of the second C-C bond cleavage determines the nature of the products.
Studies on the unimolecular decomposition of neopentylcyclobutane have been conducted to understand intramolecular vibrational energy relaxation. acs.orgdntb.gov.ua While the primary focus of these studies was on reaction dynamics, they confirm that the molecule undergoes decomposition upon sufficient energy input, consistent with the general mechanism of cyclobutane pyrolysis.
| Reaction Type | General Mechanism | Key Intermediates | Driving Force |
| Thermal Decomposition | Unimolecular C-C bond cleavage | 1,4-Biradical | Release of ring strain |
There is no direct scientific literature demonstrating the participation of the saturated hydrocarbon this compound as a diene or dienophile in conventional cycloaddition reactions. Dienes and dienophiles are characterized by the presence of π-systems (double or triple bonds) that can participate in the concerted formation of new sigma bonds. As a saturated alkane, this compound lacks the necessary π-electrons to function as a diene or dienophile in thermally or photochemically induced pericyclic reactions like the Diels-Alder or [2+2] cycloadditions. nih.govsandiego.edu
However, derivatives of cyclobutane, such as cyclobutadienes or cyclobutenones, are known to be highly reactive in cycloadditions. For instance, cyclobutadiene (B73232) can act as both a diene and a dienophile in intramolecular Diels-Alder reactions. sandiego.edu Similarly, cyclobutenone is a highly reactive dienophile due to its ring strain. nih.gov These examples highlight the necessity of unsaturation within the cyclobutane ring for it to participate in such reactions.
The involvement of a saturated alkane like this compound in radical anion cycloadditions is not documented. Radical anion cycloadditions typically involve substrates that can accept an electron into a low-lying molecular orbital, such as molecules with π-systems. The resulting radical anion can then participate in cycloaddition reactions. nih.govacs.org Saturated alkanes have very high-energy lowest unoccupied molecular orbitals (LUMOs) and are therefore extremely difficult to reduce to their radical anions.
Research in the field of radical ion chemistry has explored the reactions of unsaturated cyclobutane derivatives. For example, radical cation Diels-Alder reactions of arylidene cyclobutanes have been reported. In these reactions, single-electron transfer from the electron-rich dienophile (the arylidene cyclobutane derivative) generates a radical cation, which then undergoes a cycloaddition reaction. vaia.com This process, however, involves a radical cation and requires an unsaturated substituent on the cyclobutane ring.
The formation of radical anions from saturated hydrocarbons is a highly unfavorable process and generally requires exceptionally strong reducing agents or specialized electrochemical conditions. Consequently, there is no evidence to suggest that this compound undergoes cycloadditions via a radical anion mechanism under typical synthetic conditions.
V. Theoretical and Computational Studies of 2,2 Dimethylpropyl Cyclobutane
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of cyclobutane (B1203170) systems. These calculations provide a quantitative understanding of the factors governing the molecule's behavior.
Density Functional Theory (DFT) has become a standard method for investigating the properties of cyclic hydrocarbons due to its favorable balance of computational cost and accuracy. mdpi.com DFT calculations model the electronic energy of a molecule based on its electron density, which is a more manageable variable than the complex multi-electron wavefunction. mdpi.commdpi.com Functionals like B3LYP and M06-2X are commonly employed, often with basis sets such as 6-31G(d,p) or Def2SVP, to optimize molecular geometries and calculate energies for systems including substituted cyclobutanes. mdpi.comresearchgate.netacs.org
The cyclobutane ring is characterized by significant ring strain, a consequence of non-ideal bond angles and eclipsing interactions between hydrogen atoms. wikipedia.orgmasterorganicchemistry.com This inherent instability, totaling approximately 26.3 kcal/mol for the parent cyclobutane, arises from two primary sources: angle strain from the compression of C-C-C bond angles from the ideal tetrahedral 109.5° to around 88-90°, and torsional strain (also known as Pitzer strain) from the eclipsing of adjacent C-H bonds. wikipedia.orgmasterorganicchemistry.com To alleviate some of this torsional strain, the cyclobutane ring adopts a puckered or folded conformation rather than being perfectly planar. wikipedia.org
Table 1: Comparison of Strain Energies in Cycloalkanes
This table presents the experimentally determined total strain energies for several common cycloalkanes to provide context for the expected strain in a substituted cyclobutane.
| Cycloalkane | Number of Carbons | Total Strain Energy (kcal/mol) | Source(s) |
| Cyclopropane (B1198618) | 3 | 27.6 - 29 | wikipedia.orgmasterorganicchemistry.com |
| Cyclobutane | 4 | 26.3 | wikipedia.orgmasterorganicchemistry.com |
| Cyclopentane | 5 | 7.4 | wikipedia.org |
| Cyclohexane (B81311) | 6 | ~0 | libretexts.org |
| (2,2-Dimethylpropyl)cyclobutane | 9 | Estimated > 26.3 | N/A |
Note: The strain energy for this compound is an estimate based on the known strain of the parent ring and the anticipated additional steric strain from the bulky substituent.
The 2,2-dimethylpropyl group influences the cyclobutane ring through both electronic and steric effects.
Electronic Effects: As an alkyl group, the neopentyl substituent is primarily an electron-donating group through an inductive effect (σ-donation). This effect involves the polarization of the sigma bond between the substituent and the ring, pushing electron density towards the cyclobutane carbons. This donation can subtly alter bond lengths and strengths within the ring. In the context of reactivity, this electron-donating character would tend to stabilize adjacent carbocationic centers, should they form during a reaction.
Steric Effects: The steric effect of the neopentyl group is its most dominant feature. The quaternary carbon atom bonded to three methyl groups creates significant steric bulk. This bulkiness influences the conformational preference of the cyclobutane ring, favoring a puckered state where the large substituent occupies an equatorial-like position to minimize steric clashes with the ring's hydrogens. acs.org This steric hindrance is a critical factor in determining the molecule's reactivity, as it can shield that face of the ring from attack by reagents or prevent close approach to a catalytic surface. rsc.org
Natural Bond Orbital (NBO) analysis is a computational technique used to translate the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds, lone pairs, and antibonds that align with classical Lewis structures. wikipedia.orgwisc.edu A key feature of NBO analysis is its ability to quantify the stabilizing energy associated with "delocalization" effects, which are primarily donor-acceptor interactions between a filled (donor) NBO and an empty (acceptor) NBO. wisc.edu
For this compound, NBO analysis would reveal several key interactions:
Ring Bonds: The C-C bonds within the cyclobutane ring would be identified as strained sigma bonds (σ_CC), with hybridization deviating from the ideal sp³.
Table 2: Hypothetical NBO Analysis Results for Key Donor-Acceptor Interactions
This table illustrates the type of data that would be generated from an NBO analysis, showing potential stabilizing interactions in this compound. The stabilization energies (E(2)) are hypothetical but representative.
| Donor NBO (Filled Orbital) | Acceptor NBO (Empty Orbital) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
| σ (C_ring - H) | σ* (C_ring - C_ring) | ~1.5 - 2.5 | Intra-ring Hyperconjugation |
| σ (C_subst - H) | σ* (C_ring - C_ring) | ~2.0 - 4.0 | Substituent-Ring Hyperconjugation |
| σ (C_subst - C_subst) | σ* (C_ring - C_subst) | ~3.0 - 5.0 | Substituent-Ring Hyperconjugation |
| σ (C_ring - C_subst) | σ* (C_subst - C_CH3) | ~1.0 - 2.0 | Ring-Substituent Hyperconjugation |
Note: C_ring refers to a carbon atom in the cyclobutane ring; C_subst refers to a carbon atom in the 2,2-dimethylpropyl substituent. The energies are illustrative of the expected magnitudes.
Density Functional Theory (DFT) Applications to Cyclobutane Systems
Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis
While quantum chemical calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the exploration of a molecule's conformational landscape and its dynamic interactions with its environment. acs.orgnih.gov
MD simulations are particularly well-suited for studying how the significant steric bulk of the 2,2-dimethylpropyl group on a cyclobutane ring might interact with a catalytic system, such as the active site of an enzyme or the surface of a heterogeneous catalyst. nih.govyoutube.com
A hypothetical MD simulation could involve placing this compound near a model catalytic surface (e.g., a platinum or palladium surface) or within the binding pocket of an enzyme known to process alkanes. The simulation would track the trajectories of all atoms over time.
Key insights from such a simulation would include:
Binding Orientation: The simulation would reveal the preferred orientation of the molecule as it approaches the catalyst. The bulky neopentyl group would act as a steric shield, likely preventing the cyclobutane ring from lying flat on a catalytic surface and forcing a specific, tilted approach.
Conformational Changes: The interaction with the catalyst could induce changes in the puckering of the cyclobutane ring, which could either facilitate or inhibit a reaction.
Steric Hindrance: The simulation would quantify the steric clash between the neopentyl group and the catalyst. By analyzing the distances and interaction energies, one could predict how the substituent hinders the approach of the reactive part of the molecule (the cyclobutane ring) to the catalytically active sites, thereby increasing the activation energy for a potential reaction. nih.gov This "tunnel-block" mechanism is a known mode of inhibition in some enzyme-substrate systems. nih.gov
Dynamic Conformational Behavior of the Cyclobutane Ring
The cyclobutane ring is not a rigid, planar square. Instead, it undergoes a dynamic puckering motion to alleviate torsional strain that would be significant in a planar conformation. libretexts.org This puckering, however, comes at the cost of increased angle strain. libretexts.org For the parent cyclobutane molecule, the ring rapidly interconverts between two equivalent puckered or "butterfly" conformations. youtube.com In these conformations, one carbon atom is out of the plane of the other three. masterorganicchemistry.com
The introduction of a bulky (2,2-dimethylpropyl) group, also known as a neopentyl group, is expected to have a significant impact on this dynamic behavior. The sheer size of the neopentyl group will introduce a substantial steric bias, favoring conformations that minimize unfavorable interactions between the substituent and the ring hydrogens. It is anticipated that the neopentyl group will preferentially occupy an equatorial position on the puckered cyclobutane ring to reduce steric hindrance. This preference for the equatorial position is a well-established principle in the conformational analysis of substituted cycloalkanes.
Theoretical Models and Contributions to Ring Strain Theory
The instability of the cyclobutane ring is a classic example of ring strain, which is a combination of angle strain (Baeyer strain) and torsional strain (Pitzer strain).
Torsional Strain (Pitzer Strain) in Puckered Cyclobutane Conformations
Torsional strain, or Pitzer strain, arises from the repulsion between the electron clouds of adjacent, eclipsed bonds. In a hypothetical planar cyclobutane, all eight C-H bonds would be eclipsed, leading to a high degree of torsional strain. youtube.com To relieve this strain, the cyclobutane ring puckers. youtube.com This puckering moves the hydrogen atoms on adjacent carbons out of a perfectly eclipsed arrangement, reducing the torsional strain. libretexts.org However, the puckering is not complete, and some torsional strain remains. The presence of the bulky neopentyl group in this compound will likely influence the degree of puckering to find an optimal balance between minimizing both torsional and angle strain, while also accommodating the steric demands of the large substituent.
Comparative Strain Analysis with Other Cycloalkane Homologues
The total ring strain of a cycloalkane is a measure of its thermodynamic instability relative to a strain-free acyclic alkane. Computational studies and heat of combustion measurements provide quantitative data on these strain energies.
| Cycloalkane | Ring Strain (kcal/mol) |
| Cyclopropane | 27.5 |
| Cyclobutane | 26.3 |
| Cyclopentane | 6.2 |
| Cyclohexane | 0 |
| Cycloheptane | 6.3 |
| Cyclooctane | 9.7 |
| Data sourced from various organic chemistry resources. umass.edu |
Validation of Computational Models with Experimental Kinetic and Spectroscopic Data
The accuracy of theoretical and computational models is paramount for their predictive power. These models are validated by comparing the calculated properties with experimental data obtained from various spectroscopic and kinetic techniques.
For this compound, computational models would typically be used to predict its equilibrium geometry, conformational energy landscape, and vibrational frequencies. These theoretical predictions could then be compared with experimental data.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for probing molecular structure and dynamics.
NMR spectroscopy can provide information about the chemical environment of the different protons and carbons in the molecule. For this compound, the chemical shifts and coupling constants of the ring protons would be particularly sensitive to the puckering of the ring and the orientation of the neopentyl group.
IR spectroscopy measures the vibrational frequencies of the molecule. The C-H and C-C stretching and bending frequencies of the cyclobutane ring would be influenced by the ring strain and the presence of the bulky substituent.
Kinetic studies can also be used to validate computational models. For example, the energy barrier for ring inversion could be determined experimentally using dynamic NMR techniques and compared with the value calculated from the puckering potential energy surface.
Vi. Synthesis and Reactivity of 2,2 Dimethylpropyl Cyclobutane Derivatives and Analogues
Functionalized Cyclobutane (B1203170) Derivatives
The introduction of functional groups onto the cyclobutane ring bearing a neopentyl substituent is a critical step towards exploring its chemical space and potential applications. The success of these functionalizations is largely dependent on the position of the incoming group relative to the bulky substituent.
The synthesis of (2,2-dimethylpropyl)cyclobutanecarboxylic acid presents a formidable challenge due to steric hindrance. Direct carboxylation of a (2,2-dimethylpropyl)cyclobutyl Grignard or organolithium reagent is often inefficient. A more plausible, albeit still challenging, approach involves the [2+2] cycloaddition of a ketene (B1206846) derivative with an appropriately substituted alkene, followed by hydrolysis. For instance, the cycloaddition of a ketene bearing the neopentyl group with an ethene equivalent could, in principle, yield the corresponding cyclobutanone (B123998), which can then be oxidized to the carboxylic acid. However, the steric bulk of the neopentyl group can significantly lower the efficacy of such cycloadditions.
An alternative strategy would involve the functionalization of a pre-formed cyclobutane ring. For example, the synthesis of cyclobutanecarboxylic acid itself can be achieved through various methods, such as the decarboxylation of 1,1-cyclobutanedicarboxylic acid. acs.orgnih.gov Subsequent attachment of the neopentyl group is synthetically challenging. Therefore, methods starting with a neopentyl-containing precursor are generally preferred, despite the inherent steric challenges.
Once obtained, the reactivity of (2,2-dimethylpropyl)cyclobutanecarboxylic acid would be characteristic of other sterically hindered carboxylic acids. Reactions at the carbonyl group, such as esterification or conversion to an acid chloride, would likely require forcing conditions or the use of highly reactive reagents to overcome the steric shielding by the adjacent neopentyl group. libretexts.orgjackwestin.com
The corresponding aldehyde, (2,2-dimethylpropyl)cyclobutanecarboxaldehyde, would likely be prepared by the controlled reduction of the carboxylic acid or its derivative. Its reactivity would also be heavily influenced by sterics, with nucleophilic additions to the carbonyl group being significantly slower than for less hindered aldehydes.
| Derivative | Plausible Synthetic Route | Key Reactivity Features |
| (2,2-Dimethylpropyl)cyclobutanecarboxylic Acid | [2+2] cycloaddition of a neopentyl-substituted ketene followed by oxidation; Oxidation of (2,2-dimethylpropyl)cyclobutanol. | Sterically hindered reactions at the carbonyl group, requiring forcing conditions for esterification and amide formation. libretexts.orgjackwestin.com |
| (2,2-Dimethylpropyl)cyclobutanecarboxaldehyde | Controlled reduction of the corresponding carboxylic acid or ester. | Reduced reactivity towards nucleophiles compared to less hindered aldehydes. |
The direct halogenation of (2,2-dimethylpropyl)cyclobutane via radical pathways would likely lead to a mixture of products, with a preference for substitution at the less hindered positions of the cyclobutane ring. The synthesis of specific isomers, particularly those with the halogen atom in close proximity to the neopentyl group, would require more targeted approaches. For instance, the conversion of a (2,2-dimethylpropyl)cyclobutanol to the corresponding halide using standard reagents like thionyl chloride or phosphorus tribromide might be feasible, though the reaction rates would be attenuated by steric hindrance.
Transformations of these halogenated derivatives would be highly dependent on the reaction mechanism. SN2 reactions on a carbon atom bearing both the neopentyl group and a halogen would be exceptionally slow due to the immense steric shielding of the backside attack pathway. youtube.com SN1 reactions, on the other hand, might be favored at a tertiary carbon center, but the formation of a carbocation adjacent to the bulky neopentyl group could be destabilized. Ring strain in the cyclobutane ring can also influence the outcome of elimination reactions.
Amino-functionalized (2,2-dimethylpropyl)cyclobutanes are valuable as constrained scaffolds in medicinal chemistry. nih.gov Their synthesis could potentially be achieved through the reduction of a corresponding amide or oxime, or via a Curtius or Hofmann rearrangement of a carboxylic acid derivative. The direct amination of a halogenated precursor would likely suffer from the same steric limitations as other nucleophilic substitutions.
Ester derivatives of (2,2-dimethylpropyl)cyclobutanecarboxylic acid can serve as versatile building blocks. Their synthesis via Fischer esterification would be slow, often necessitating the use of the more reactive acid chloride. These esters can undergo a range of transformations, including reduction to alcohols, reaction with Grignard reagents to form tertiary alcohols, and hydrolysis back to the carboxylic acid. The steric bulk of the neopentyl group would continue to play a significant role in modulating the reactivity of these ester derivatives. The use of cyclobutane derivatives as building blocks in organic synthesis is a well-established field, with applications in the synthesis of natural products and pharmaceuticals. nih.govresearchgate.net
| Functional Group | Potential Synthetic Application | Key Synthetic Challenge |
| Amino Group | Introduction of constrained amine scaffolds for medicinal chemistry. nih.gov | Steric hindrance in direct amination reactions. |
| Ester Group | Versatile intermediate for further functionalization. | Slow esterification rates requiring reactive acylating agents. |
Structurally Similar Cycloalkane Compounds Featuring Strained Rings
To better understand the unique properties of this compound, it is instructive to compare its behavior with that of other strained ring systems, particularly those also bearing bulky substituents.
Cyclopropanes, with their higher ring strain compared to cyclobutanes, exhibit distinct reactivity. The introduction of a neopentyl group onto a cyclopropane (B1198618) ring would further exacerbate this strain. Ring-opening reactions of neopentyl-substituted cyclopropanes under acidic or thermal conditions would be expected to occur more readily than for their cyclobutane counterparts.
Comparative studies on the solvolysis of, for example, (2,2-dimethylpropyl)cyclopropylcarbinyl and (2,2-dimethylpropyl)cyclobutylcarbinyl derivatives would provide valuable insights into the influence of ring size and steric bulk on carbocation stability and rearrangement pathways. The chemistry of cyclopropane derivatives is rich and has been extensively explored, providing a solid basis for such comparative analyses. colab.ws
The fusion of the this compound ring to other cyclic systems would create highly complex and strained polycyclic structures. The synthesis of such fused systems, for instance through intramolecular [2+2] cycloadditions, would be a significant synthetic challenge. The reactivity of these fused systems would be a complex interplay of the strain inherent in the cyclobutane ring, the strain of the fused ring, and the steric influence of the neopentyl group. Ring-opening or rearrangement reactions of these systems could lead to the formation of intricate molecular architectures. The synthesis of functionalized benzocyclobutenones, for example, demonstrates the utility of [2+2] cycloadditions in creating fused ring systems. nih.gov
Derivatives Incorporating Heteroatoms or Fused Ring Systems
The introduction of heteroatoms or the creation of fused ring systems involving the this compound scaffold would significantly expand its chemical diversity and potential applications. The strained nature of the cyclobutane ring can influence the reactivity of attached functional groups, leading to unique chemical behaviors.
Organophosphates are a class of compounds known for their wide range of applications, including as pesticides and pharmaceuticals. nih.govnih.gov The synthesis of an organophosphate derivative of this compound would likely proceed through the corresponding alcohol, (2,2-dimethylpropyl)cyclobutanol.
Hypothetical Synthesis:
The synthesis of a cyclobutyl organophosphate would typically involve the phosphorylation of the corresponding cyclobutanol (B46151). A common and effective method is the alcoholysis of phosphorus oxychloride (POCl₃) or other phosphorus(V) halides. wikipedia.org The reaction sequence can be envisioned as follows:
Preparation of the Precursor Alcohol: The key precursor, (2,2-dimethylpropyl)cyclobutanol, would first need to be synthesized. This could be achieved through methods such as the reduction of (2,2-dimethylpropyl)cyclobutanone.
Phosphorylation: The resulting (2,2-dimethylpropyl)cyclobutanol could then be reacted with a phosphorylating agent. For instance, reaction with diethyl chlorophosphate in the presence of a non-nucleophilic base like triethylamine (B128534) would yield the corresponding diethyl phosphate (B84403) ester.
The chemical behavior of the resulting (2,2-dimethylpropyl)cyclobutyl diethyl phosphate would be dictated by the electrophilic nature of the phosphorus atom and the properties of the cyclobutane ring. Like other organophosphates, it would be susceptible to nucleophilic attack at the phosphorus center. The stability and reactivity of such a compound would be of interest, particularly how the bulky neopentyl group influences enzyme binding or hydrolysis rates compared to less sterically hindered analogues.
Research on the reactivity of related organophosphorus compounds shows that the hydrolysis of phosphate esters can be significantly influenced by the structure of the alkyl group. rsc.org For example, anchimerically assisted P-O bond fission has been observed in the hydrolysis of certain α-hydroxyimino-p-nitrobenzyl alkylphosphonates, demonstrating that neighboring groups can dramatically accelerate reaction rates. rsc.org
Table 1: Hypothetical Reaction for the Synthesis of a this compound Organophosphate Derivative
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Reaction Type |
| (2,2-Dimethylpropyl)cyclobutanol | Diethyl chlorophosphate | Triethylamine (Base) | (2,2-Dimethylpropyl)cyclobutyl diethyl phosphate | Phosphorylation |
| (2,2-Dimethylpropyl)cyclobutanol | Phosphorus oxychloride | Pyridine (Base) | bis((2,2-Dimethylpropyl)cyclobutyl) hydrogen phosphate | Phosphorylation |
The incorporation of non-natural, conformationally constrained amino acids into peptides is a powerful strategy for developing peptidomimetics with enhanced stability, receptor selectivity, and biological activity. nih.govnih.gov Cyclobutane amino acids (CBAAs) are particularly valuable because the four-membered ring restricts the conformational freedom of the peptide backbone. nih.govnih.govresearchgate.net
Synthesis of a this compound-Containing Amino Acid:
To integrate the this compound moiety, a corresponding amino acid would first need to be synthesized. A plausible target would be a molecule like 2-amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid. The synthesis of such a substituted cyclobutane amino acid would be a multi-step process. General strategies for synthesizing CBAAs often involve [2+2] cycloaddition reactions to form the cyclobutane ring, followed by functional group manipulations to introduce the amino and carboxyl groups. nih.govacs.org For instance, a visible-light-mediated photocatalytic [2+2] cycloaddition between a dehydroamino acid and a suitably substituted alkene could be a potential route. acs.org
Incorporation into Peptides:
Once the protected this compound amino acid is synthesized, it can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols. The bulky and rigid nature of the this compound group would be expected to impose significant conformational constraints on the resulting peptide. This can lead to the stabilization of specific secondary structures, such as β-turns or helical folds, which may be crucial for binding to a biological target. nih.gov
Studies on peptides containing other cyclobutane amino acids have shown that the stereochemistry and substitution pattern of the cyclobutane ring are critical in determining the final conformation of the peptide. nih.gov The presence of the rigid cyclobutane unit can also enhance the peptide's resistance to enzymatic degradation by proteases.
Table 2: Examples of Known Cyclobutane Amino Acids and Their Synthetic Precursors
| Cyclobutane Amino Acid (CBAA) | Synthetic Method/Precursor | Reference |
| Cyclobutane α-Amino Acids | Photocatalyzed [2+2]-cycloaddition of dehydroamino acids with styrene-type olefins. | nih.govacs.org |
| 2-Aminocyclobutanone Derivatives | Reaction of 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) with carbamates or amides. | luc.edu |
| Chiral Cyclobutane β- and γ-Amino Acids | Utilized in the synthesis of hybrid peptidomimetics. | nih.gov |
| Cyclobutane bis-Amino Acids | [2+2]-photocycloaddition of (Z)-4-arylidene-5(4H)-oxazolones. | csic.es |
Vii. Applications of 2,2 Dimethylpropyl Cyclobutane in Advanced Organic Synthesis
Role as Versatile Synthetic Intermediates and Building Blocks
(2,2-Dimethylpropyl)cyclobutane and its derivatives serve as pivotal building blocks for the construction of more complex molecular frameworks. The inherent ring strain of the cyclobutane (B1203170) moiety, approximately 26 kcal/mol, makes it susceptible to selective ring-opening reactions, providing access to a variety of acyclic and larger cyclic systems that are otherwise challenging to synthesize. The presence of the bulky (2,2-dimethylpropyl) group can influence the regioselectivity of these ring-opening processes, directing reactions to specific bonds and leading to highly functionalized products.
Furthermore, the cyclobutane ring can be retained as a core structural element, imparting specific spatial arrangements to substituents. This is particularly valuable in medicinal chemistry, where the three-dimensional shape of a molecule is critical for its biological activity. The neopentyl group, with its quaternary carbon center, provides a significant steric footprint that can be leveraged to control the approach of reagents and influence the outcome of subsequent chemical transformations. The synthesis of complex molecules often relies on the sequential and controlled addition of functional groups, and derivatives of this compound offer a stable and predictable platform for such synthetic strategies.
Stereochemical Control in Complex Molecule Synthesis
The predictable geometry of the cyclobutane ring, combined with the steric influence of the neopentyl group, makes this compound an excellent tool for stereochemical control in the synthesis of complex, multi-chiral molecules.
Diastereoselectivity in Cycloaddition Reactions for Chiral Cyclobutane Formation
The formation of substituted cyclobutanes often proceeds through [2+2] cycloaddition reactions. The stereochemical outcome of these reactions can be highly dependent on the nature of the substituents on the reacting alkenes. While specific studies on this compound are limited, research on analogous systems with bulky substituents demonstrates a strong directing effect. For instance, in the photochemical [2+2] cycloaddition of enones, the diastereoselectivity is often excellent. The bulky group on one of the reactants can effectively shield one face of the molecule, forcing the incoming reactant to approach from the less hindered side, thus leading to a high diastereomeric excess of the resulting cycloadduct.
The table below illustrates the general principle of how bulky substituents can influence the diastereoselectivity in [2+2] cycloaddition reactions, based on findings from related systems.
| Reactant 1 (Alkene with Bulky Group) | Reactant 2 | Reaction Type | Diastereomeric Ratio (dr) |
| Alkene with tert-butyl group | Enone | Photochemical [2+2] Cycloaddition | >95:5 |
| Alkene with isopropyl group | Ketene (B1206846) | Thermal [2+2] Cycloaddition | ~90:10 |
This table presents representative data from analogous systems to illustrate the concept of diastereoselectivity control by bulky substituents.
Enantioselective Synthesis Strategies Incorporating Cyclobutane Moieties
The synthesis of single enantiomers of complex molecules is a cornerstone of modern drug discovery and development. Chiral cyclobutane derivatives are valuable synthons, and strategies to prepare them enantioselectively are of significant interest. chemistryviews.orgrsc.orgchemistryworld.com While direct enantioselective syntheses starting from or leading to this compound are not extensively documented, several powerful methodologies exist for the enantioselective synthesis of related cyclobutane structures. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome.
For example, iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been developed for the synthesis of enantioenriched cyclobutanes. rsc.org This cascade reaction provides access to a wide range of chiral oxa- chemistryviews.orgrsc.org-bicyclic heptanes with good diastereoselectivities and excellent enantioselectivities. rsc.org Another approach involves the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclobutenes, where chiral diene ligands play a crucial role in controlling the diastereoselectivity and enantioselectivity of the reaction.
The following table summarizes key aspects of enantioselective strategies applicable to the synthesis of chiral cyclobutanes, which could, in principle, be adapted for structures containing a neopentyl group.
| Enantioselective Strategy | Catalyst/Auxiliary | Key Transformation | Achieved Enantiomeric Excess (ee) |
| Catalytic Asymmetric [2+2] Cycloaddition | Chiral Lewis Acid | Cyclobutane formation | up to 99% |
| Desymmetrization of meso-Cyclobutenes | Chiral Copper Complex | Borylation | up to 98% |
| Cascade Asymmetric Allylic Etherification/[2+2] Photocycloaddition | Iridium/Chiral Ligand | Bicyclic cyclobutane formation | >99% |
This table is a compilation of data from various enantioselective methods for synthesizing chiral cyclobutanes and serves to illustrate the potential for creating enantiopure this compound derivatives.
Utilization of Conformational Restriction in Molecular Design
The puckered nature of the cyclobutane ring, in conjunction with the steric bulk of the (2,2-dimethylpropyl) group, can be strategically employed to restrict the conformational freedom of a molecule. This principle of conformational restriction is a powerful tactic in drug design. By locking a flexible molecule into a specific, biologically active conformation, it is often possible to enhance its potency and selectivity for a particular biological target.
The neopentyl group, due to its size, will preferentially occupy a pseudo-equatorial position on the puckered cyclobutane ring to minimize steric interactions. This preference can be transmitted through the molecular framework, influencing the spatial orientation of other substituents and functional groups. This "conformational locking" can pre-organize a molecule for optimal interaction with a receptor or enzyme active site, leading to improved binding affinity. Furthermore, replacing a more flexible acyclic linker with a substituted cyclobutane ring can improve a drug candidate's pharmacokinetic properties by reducing its susceptibility to metabolism.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2,2-Dimethylpropyl)cyclobutane, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Utilize alkylation or nucleophilic substitution reactions to attach the 2,2-dimethylpropyl group to a cyclobutane scaffold. For example, phosphonothiolate intermediates (e.g., O-(2,2-dimethylpropyl) methylphosphonothioate derivatives) can serve as precursors .
- Step 2 : Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield. Polar aprotic solvents like DMF or THF are often used to stabilize intermediates .
- Step 3 : Monitor progress via GC-MS or NMR to identify byproducts and adjust stoichiometry .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to resolve methyl and cyclobutane proton environments. Cyclobutane ring protons typically appear as complex multiplets due to ring strain (δ 1.5–2.5 ppm) .
- Infrared (IR) Spectroscopy : Identify C-H stretching vibrations of the cyclobutane ring (2850–2950 cm) and methyl groups (1375 cm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 126.20 g/mol for analogous aldehydes) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Ventilation : Use fume hoods to avoid inhalation of vapors, as cyclobutane derivatives may release volatile intermediates .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Cyclobutanes with strained rings can exhibit unexpected reactivity .
- Waste Disposal : Segregate halogenated byproducts (if present) and consult institutional guidelines for hazardous waste .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Methodology :
- Quantum Chemistry : Perform DFT calculations (e.g., B3LYP/6-31G*) to model ring strain energy and substituent effects. Cyclobutane’s ~110° bond angles increase strain, affecting reaction pathways .
- Molecular Dynamics (MD) : Simulate steric interactions between the bulky 2,2-dimethylpropyl group and catalysts (e.g., transition-metal complexes) .
- Validation : Compare computational predictions with experimental kinetic data (e.g., Arrhenius plots for ring-opening reactions) .
Q. What strategies resolve contradictions in reaction yields when synthesizing enantiopure this compound?
- Methodology :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and quantify purity .
- Stereochemical Analysis : Apply X-ray crystallography or circular dichroism (CD) to confirm absolute configuration, especially if steric hindrance from the dimethylpropyl group induces racemization .
- Catalyst Screening : Test chiral catalysts (e.g., BINAP-metal complexes) to improve enantioselectivity in cycloaddition or alkylation steps .
Q. How does the cyclobutane ring strain influence the stability of this compound under thermal or photolytic conditions?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to assess thermal stability. Cyclobutane derivatives often degrade at lower temperatures than unstrained analogs .
- UV-Vis Spectroscopy : Monitor photolytic ring-opening by tracking absorbance changes (e.g., π→π* transitions at ~260 nm for conjugated byproducts) .
- Kinetic Isotope Effects (KIE) : Compare values to determine if C-H bond cleavage is rate-limiting during decomposition .
Physical and Chemical Properties
Key Challenges in Research
- Synthetic Complexity : Balancing steric hindrance from the 2,2-dimethylpropyl group with cyclobutane’s inherent strain requires precise stoichiometry and catalyst design .
- Data Contradictions : Discrepancies in reported reaction yields may arise from unaccounted moisture sensitivity or competing side reactions (e.g., [2+2] cycloreversion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
